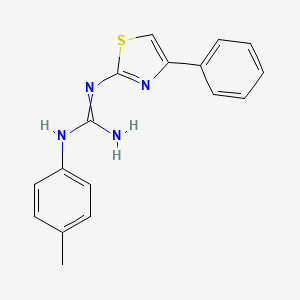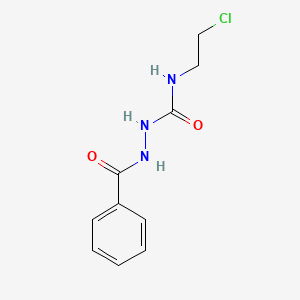
Ethenyl 3-ethoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl 3-ethoxypropanoate, also known as ethyl 3-ethoxypropanoate, is an organic compound with the molecular formula C7H14O3. It is a colorless liquid with a mild, pleasant odor. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethenyl 3-ethoxypropanoate can be synthesized through the addition reaction of absolute ethanol and ethyl acrylate in the presence of a catalyst. The molar ratio of absolute ethanol to ethyl acrylate typically ranges from 3:1 to 100:1. An anion exchange resin is often used as the catalyst, which accounts for 0.1% to 20% of the weight of ethyl acrylate . The reaction is carried out in a tubular reactor under mild conditions, which minimizes side reactions and allows for the recycling and regeneration of the catalyst.
Industrial Production Methods: In industrial settings, the production of ethyl 3-ethoxypropanoate involves continuous processes that simplify the separation and purification steps. The reaction mixture is passed through a fixed-bed reactor, where the catalyst is fixed. The reaction temperature is controlled at around 28 ± 2 degrees Celsius, and the product is collected through rectification to achieve a purity of 99% .
Analyse Des Réactions Chimiques
Types of Reactions: Ethenyl 3-ethoxypropanoate, being an ester, undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-ethoxypropanoic acid and ethanol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: 3-ethoxypropanoic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: 3-ethoxypropanol.
Applications De Recherche Scientifique
Ethenyl 3-ethoxypropanoate has several applications in scientific research and industry:
Biology: Employed in the preparation of polymers and coatings, which are used in various biological applications.
Medicine: Utilized in the development of new pharmaceuticals and drug delivery systems.
Industry: Widely used in paints, coatings, and as a solvent for various chemical reactions.
Mécanisme D'action
The mechanism of action of ethyl 3-ethoxypropanoate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating chemical reactions, and enhancing the solubility of reactants. Its molecular structure allows it to participate in hydrogen bonding and van der Waals interactions, which are crucial for its solvency properties.
Comparaison Avec Des Composés Similaires
Ethyl acetate: Another ester used as a solvent with a similar molecular structure but different solvency properties.
Propyl acetate: Similar in structure but with a longer carbon chain, affecting its boiling point and solvency.
Butyl acetate: Used in similar applications but has a higher boiling point and different solvency characteristics.
Uniqueness: Ethenyl 3-ethoxypropanoate is unique due to its specific balance of solvency, boiling point, and reactivity. Its ability to dissolve a wide range of compounds while maintaining a relatively low boiling point makes it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
14198-95-9 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
ethenyl 3-ethoxypropanoate |
InChI |
InChI=1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h4H,2-3,5-6H2,1H3 |
Clé InChI |
ZUVQWYGIXNSGIV-UHFFFAOYSA-N |
SMILES canonique |
CCOCCC(=O)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one](/img/structure/B14719629.png)

![7-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14719643.png)
![3-Chloro-1-[4-(3-chloropropanoyl)-2,3-dihydroquinoxalin-1-yl]propan-1-one](/img/structure/B14719656.png)
![[(Benzeneseleninyl)methyl]benzene](/img/structure/B14719665.png)

![methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate](/img/structure/B14719673.png)





![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)
